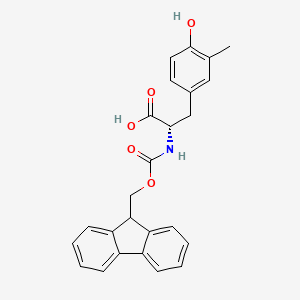

N-Fmoc-3-methyl-L-tyrosine

Description

Contextualization within Unnatural Amino Acid Chemistry

N-Fmoc-3-methyl-L-tyrosine is classified as an unnatural amino acid. Unlike the 20 proteinogenic amino acids that are naturally encoded by the genetic code to build proteins, unnatural amino acids are synthetic derivatives. nih.govresearchgate.net These custom-designed building blocks allow researchers to introduce novel chemical properties into peptides and proteins. The synthesis of unnatural amino acids is a significant area of research as it opens up possibilities for creating peptides with enhanced stability, unique functionalities, or specific therapeutic properties. researchgate.netontosight.ai

The core structure of this compound is derived from L-tyrosine, a natural amino acid. nih.govmedchemexpress.com The modification lies in the addition of a methyl group to the third position of the phenyl ring of tyrosine. nih.gov This seemingly small alteration can have a profound impact on the molecule's biological activity and how it is recognized by enzymes. For instance, 3-Methyl-L-tyrosine serves as a substrate for the protein tyrosine kinase Csk, but its catalytic efficiency is reduced compared to the natural L-Tyrosine, highlighting how such modifications can modulate biological processes. medchemexpress.com

Significance of Fmoc Protection in Peptide Synthesis Methodologies

The "Fmoc" in this compound stands for 9-fluorenylmethoxycarbonyl. This chemical group is a crucial component in a widely used strategy for building peptides known as Solid-Phase Peptide Synthesis (SPPS). wikipedia.orgaltabioscience.com In SPPS, amino acids are added one by one to a growing peptide chain that is anchored to a solid support. altabioscience.com

The primary role of the Fmoc group is to act as a temporary "protecting group" for the alpha-amino group of the amino acid. wikipedia.orgaltabioscience.com This protection is essential to prevent unwanted side reactions and polymerization during the peptide synthesis process. altabioscience.com The Fmoc group is favored in modern peptide chemistry for several reasons:

Mild Removal Conditions: The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically using a solution of piperidine. wikipedia.orgchempep.com This is in contrast to older methods that required harsh acidic conditions, which could damage sensitive parts of the peptide. nih.govtotal-synthesis.com

Orthogonality: The Fmoc protection strategy is "orthogonal," meaning the protecting group for the alpha-amino group (Fmoc) can be removed without affecting the protecting groups on the amino acid side chains. altabioscience.comchempep.com These side-chain protecting groups are typically acid-labile and are only removed at the final step of the synthesis. altabioscience.com

Automation and Monitoring: The use of Fmoc chemistry is well-suited for automated peptide synthesizers. altabioscience.comtotal-synthesis.com Furthermore, the cleavage of the Fmoc group releases a byproduct, dibenzofulvene, which can be detected by UV spectroscopy, allowing for real-time monitoring of the reaction progress. wikipedia.orgchempep.com

Overview of Modified Tyrosine Derivatives in Research

Tyrosine, with its phenolic side chain, is a frequent target for chemical modification to create derivatives with unique properties for research. researchgate.netnih.gov These modifications can range from simple additions, like the methyl group in 3-methyl-L-tyrosine, to more complex changes such as nitration, phosphorylation, or the attachment of fluorescent probes. rsc.orggoogle.com

Modified tyrosine derivatives are invaluable tools for:

Studying Protein Function: Incorporating modified tyrosine residues into peptides and proteins allows scientists to investigate the roles of post-translational modifications (PTMs). nih.govrsc.org For example, the nitration of tyrosine is an important PTM linked to various physiological and pathological processes. rsc.org

Developing Novel Therapeutics: Peptides containing modified amino acids can exhibit improved stability against enzymatic degradation, enhanced binding to biological targets, or entirely new therapeutic activities. ontosight.ainih.gov

Probing Biological Pathways: Synthetic amino acids, including modified tyrosines, can be used as chemical probes to explore biological pathways and enzyme mechanisms. ontosight.aimedchemexpress.com For instance, the study of how enzymes like protein tyrosine kinases process modified substrates such as 3-methyl-L-tyrosine provides insights into their molecular recognition capabilities. medchemexpress.com

The development of methods for the site-selective modification of tyrosine residues is an active area of research, offering powerful strategies for protein functionalization and drug discovery. researchgate.netnih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxy-3-methylphenyl)propanoic acid | fluorochem.co.ukachemblock.com |

| Molecular Formula | C25H23NO5 | tanzhenbio.comchemscene.com |

| Molecular Weight | 417.45 g/mol | tanzhenbio.comchemscene.com |

| CAS Number | 1145678-51-8 | tanzhenbio.comchemscene.com |

| Purity | Typically ≥95% or ≥98% depending on the supplier | achemblock.comchemscene.com |

| Appearance | Not explicitly stated in the search results, but likely a solid. | |

| Storage | Room temperature or 4°C, stored under nitrogen | tanzhenbio.comchemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-15-12-16(10-11-23(15)27)13-22(24(28)29)26-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRABCNXHTKWOPO-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Fmoc 3 Methyl L Tyrosine

Strategies for de novo Synthesis of 3-Methyl-L-tyrosine Scaffold

The creation of the 3-methyl-L-tyrosine core structure can be approached through several synthetic routes, each offering distinct advantages in terms of stereocontrol, yield, and scalability. These methods often begin with readily available chiral precursors to ensure the desired L-configuration of the final product.

Reductive amination is a versatile and widely employed method for the synthesis of N-alkylated amino acids. rsc.org This process typically involves the reaction of an α-keto acid with an amine to form an imine intermediate, which is then reduced to the corresponding amino acid. organic-chemistry.orgwikipedia.org For the synthesis of N-methylated amino acids, methylamine is used as the nitrogen source. acs.org

The reaction can be carried out using various reducing agents, with sodium borohydride being a common choice due to its selectivity and mild reaction conditions. organic-chemistry.org The choice of solvent can also influence the reaction's efficiency. organic-chemistry.org While this pathway is effective for N-methylation, the direct synthesis of C-methylated tyrosine, such as 3-methyl-L-tyrosine, requires a different strategic approach. However, the principles of reductive amination are fundamental in amino acid chemistry and can be adapted in multi-step syntheses.

Enzymatic approaches using N-methyl-L-amino acid dehydrogenase (NMAADH) have also been developed for the reductive alkylamination of α-keto acids, offering a biocatalytic route to N-methylated amino acids. nih.gov

| Method | Reducing Agent | Key Features | Typical Substrates |

|---|---|---|---|

| Chemical Reduction | Sodium borohydride, Sodium cyanoborohydride | Wide applicability, mild conditions. organic-chemistry.org | α-keto acids, aldehydes, ketones. organic-chemistry.orgwikipedia.org |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High efficiency, clean reaction. | Imines, enamines. |

| Biocatalytic Reduction | N-methyl-L-amino acid dehydrogenase (NMAADH) | High stereoselectivity, environmentally friendly. nih.gov | α-keto acids. nih.gov |

Oxazolidinones are valuable chiral auxiliaries and intermediates in asymmetric synthesis. The reductive ring-opening of oxazolidinones provides a pathway to chiral amino alcohols and their derivatives. nih.gov This strategy can be adapted for the synthesis of modified amino acids.

The synthesis often begins with the construction of a suitable oxazolidinone precursor derived from a chiral amino acid. organic-chemistry.org Subsequent chemical manipulations, including ring opening, can lead to the desired amino acid scaffold. For instance, treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents can lead to the formation of tertiary carboxylic amides through ring-opening. nih.gov Furthermore, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols has been demonstrated as a stereocontrolled method for synthesizing 2-amino ethers. nih.govacs.org

While not a direct route to 3-methyl-L-tyrosine, the principles of using oxazolidinone chemistry for stereocontrolled synthesis are relevant to the construction of complex amino acid derivatives.

Direct methylation of the tyrosine ring at the 3-position can be achieved using electrophilic methylation reagents. This approach requires careful control of regioselectivity to favor methylation at the desired position. The phenolic hydroxyl group of tyrosine is a key functional group that directs ortho-methylation.

Reagents such as dimethyl sulfate have been historically used for the methylation of tyrosine. nih.gov Modern approaches may employ other methylating agents in the presence of a suitable base. The choice of solvent and reaction conditions is critical to minimize side reactions, such as O-methylation of the hydroxyl group or N-methylation of the amino group if it is not adequately protected.

Palladium-catalyzed C(sp²)-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. rsc.orgrsc.org This methodology can be applied to the synthesis of 3-methyl-L-tyrosine by selectively activating the C-H bond at the 3-position of the tyrosine ring. researchgate.netmdpi.com

This approach often involves the use of a directing group to guide the palladium catalyst to the desired ortho-position. The amino acid's own functional groups, or a temporarily installed directing group, can serve this purpose. The reaction typically proceeds in the presence of a palladium catalyst, a ligand, and a methylating agent. Recent research has focused on developing regioselective methods to achieve mono-ortho-methylation over double-ortho-methylation. researchgate.netmdpi.com A notable strategy involves the introduction of a bulky, "forced-traceless" dibenzylamine moiety on the tyrosine aromatic nucleus to achieve this selectivity. researchgate.netmdpi.com

| Component | Function | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates C-H bond activation and C-C bond formation. | Pd(OAc)₂, PdCl₂ |

| Ligand | Modulates the reactivity and selectivity of the catalyst. | Phosphine ligands (e.g., SPhos) |

| Directing Group | Positions the catalyst for regioselective C-H activation. rsc.org | Picolinic acid, dibenzylamine. researchgate.netmdpi.com |

| Methylating Agent | Provides the methyl group for the functionalization. | Methylboronic acid, methyltrifluoroborate salts. |

Organozinc chemistry offers a versatile platform for the synthesis of non-proteinogenic amino acids, including those with Fmoc protection. rsc.orgrsc.org This method often involves the preparation of an organozinc reagent from a suitably functionalized amino acid precursor.

For instance, an N-Fmoc protected 3-iodoalanine derivative can be converted into an organozinc reagent. rsc.orgrsc.org This reagent can then participate in palladium-catalyzed cross-coupling reactions with various electrophiles to introduce diverse side chains. rsc.orgrsc.org While this specific example leads to substituted phenylalanines, the underlying principle can be adapted for the synthesis of other modified amino acids. The use of an Fmoc-protected starting material streamlines the synthesis by avoiding the need for a separate protection step after the carbon-carbon bond formation. rsc.org

Integration of Fmoc Protecting Group

The fluorenylmethoxycarbonyl (Fmoc) group is a crucial protecting group for the α-amino function in solid-phase peptide synthesis (SPPS) due to its base-lability. wikipedia.orgchempep.comaltabioscience.com The introduction of the Fmoc group onto the 3-methyl-L-tyrosine scaffold is a critical step to prepare it for use in peptide synthesis.

The most common method for introducing the Fmoc group is the reaction of the amino acid with either 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. wikipedia.org Fmoc-OSu is often preferred due to its stability and the milder reaction conditions required, which helps to minimize side reactions. The reaction is typically carried out in a mixed solvent system, such as aqueous dioxane or acetone, in the presence of a base like sodium bicarbonate or sodium carbonate. wikipedia.org

N-α-Fmoc Protection Mechanisms

The protection of the α-amino group is a critical step in peptide synthesis to prevent self-polymerization and ensure selective peptide bond formation. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized carbamate-based protecting group for the α-amino function of amino acids, including 3-methyl-L-tyrosine. Its popularity stems from its stability under acidic conditions and its lability to mild basic conditions, which forms the basis of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS). wikipedia.orgresearchgate.net

The introduction of the Fmoc group onto the α-nitrogen of 3-methyl-L-tyrosine is typically achieved by reacting the amino acid with an activated 9-fluorenylmethyl carbonate derivative under basic conditions. The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). masterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the deprotonated amino group of 3-methyl-L-tyrosine on the electrophilic carbonyl carbon of the Fmoc reagent. The reaction is generally performed in a biphasic system, such as dioxane and aqueous sodium bicarbonate or sodium carbonate, a method known as the Schotten-Baumann reaction. ucla.edu The base serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct formed during the reaction (e.g., HCl from Fmoc-Cl).

Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and the milder reaction conditions it allows, which helps to minimize side reactions. masterorganicchemistry.com The general reaction can be summarized as follows:

Step 1: Deprotonation. The amino acid is dissolved in an aqueous basic solution (e.g., NaHCO₃), which deprotonates the α-amino group (-NH₃⁺) to its more nucleophilic free amine form (-NH₂).

Step 2: Nucleophilic Attack. The Fmoc reagent (Fmoc-Cl or Fmoc-OSu), typically dissolved in an organic solvent like dioxane or acetone, is added to the mixture. The lone pair of electrons on the nitrogen atom of the amino acid attacks the carbonyl carbon of the Fmoc reagent.

Step 3: Formation of Carbamate (B1207046). A tetrahedral intermediate is formed, which then collapses, leading to the expulsion of a leaving group (chloride from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) and the formation of the stable N-α-Fmoc-protected amino acid.

This process results in the formation of a carbamate linkage that effectively masks the reactivity of the α-amino group throughout the subsequent coupling steps in peptide synthesis.

Applications of N Fmoc 3 Methyl L Tyrosine in Peptide Synthesis

Role as a Building Block in Peptide Synthesis

N-Fmoc-3-methyl-L-tyrosine serves as a valuable derivative of the proteinogenic amino acid L-tyrosine, distinguished by a methyl group at the 3-position of the phenyl ring achemblock.comaralezbio-store.com. This modification introduces steric bulk, which can significantly influence the peptide's secondary structure and its interaction with biological targets merckmillipore.comparchem.comnih.govresearchgate.net. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group is fundamental to its application in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu (tert-butyl) orthogonal strategy chemimpex.com.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. The Fmoc group provides temporary protection of the N-terminus and is selectively removed at each cycle of the synthesis, typically with a mild base like piperidine, without affecting the acid-labile side-chain protecting groups altabioscience.com.

The incorporation of sterically hindered amino acids like this compound presents a synthetic challenge due to slower reaction kinetics acs.orgresearchgate.net. To achieve efficient coupling and high yields, potent activating reagents are generally required.

Common classes of coupling reagents employed in Fmoc-SPPS that are suitable for hindered amino acids include:

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and widely used, often in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) merckmillipore.comresearchgate.netuci.edu. For particularly difficult couplings, including those involving N-methylated or other sterically demanding residues, HATU is often the reagent of choice merckmillipore.com.

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective, especially for hindered couplings peptide.com.

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, can also be employed, although they may be less effective for highly hindered systems compared to uronium or phosphonium reagents peptide.comoup.com.

For the successful incorporation of this compound, a combination of HATU and DIPEA in a solvent like N,N-dimethylformamide (DMF) is a robust choice. Double coupling, where the coupling step is repeated, may be necessary to ensure complete incorporation, especially when coupling to another sterically hindered residue. Monitoring the completion of the coupling reaction using a qualitative method like the ninhydrin test is crucial uci.edu.

Table 1: Common Coupling Reagents for this compound

| Reagent Class | Examples | General Characteristics |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Highly efficient and fast-acting; widely used in automated synthesizers. HATU is particularly effective for sterically hindered amino acids. |

| Phosphonium Salts | PyBOP, PyAOP | Generally high coupling efficiency, but can be more expensive. Effective for difficult couplings. |

| Carbodiimides | DIC | Often used with additives like HOBt or Oxyma to suppress racemization. May be less efficient for highly hindered couplings. |

This table summarizes common classes of coupling reagents used in Fmoc-SPPS suitable for sterically hindered amino acids like this compound.

The Fmoc/tBu strategy is characterized by its orthogonality, where the N-terminal Fmoc group is removed under basic conditions while the side-chain protecting groups (and the linkage to the resin) are cleaved with strong acid.

Fmoc Group Removal: The standard procedure for Fmoc deprotection involves treating the peptide-resin with a 20% solution of piperidine in a polar aprotic solvent such as DMF or N-methylpyrrolidone (NMP) altabioscience.com. The reaction is typically rapid, often completing within minutes. For sterically hindered residues, ensuring complete deprotection is critical to prevent the formation of deletion sequences. In cases of slow or incomplete deprotection due to peptide aggregation, alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in low concentrations (e.g., 2%) in the piperidine solution, to accelerate the reaction researchgate.net.

Final Cleavage and Side-Chain Deprotection: Once the peptide sequence is fully assembled, the final step involves the removal of the tert-butyl (tBu) based side-chain protecting groups and cleavage of the peptide from the solid support. This is typically achieved using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers. A standard cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) to quench reactive carbocations generated during the deprotection of amino acids like tryptophan and methionine. For a peptide containing 3-methyl-L-tyrosine, the phenolic hydroxyl group is typically protected with a tBu group, which is efficiently removed under these standard acidic conditions.

The incorporation of this compound can introduce specific challenges during SPPS.

Solubility: While this compound itself is generally soluble in common SPPS solvents like DMF and NMP, the growing peptide chain incorporating this hydrophobic residue may become less well-solvated, leading to aggregation peptide.comresearchgate.netbiotage.com. Aggregation can hinder both coupling and deprotection steps. To mitigate this, using more effective solvating solvents like NMP or adding chaotropic salts or using specialized resins like PEG-based resins can be beneficial peptide.combiotage.com.

Reaction Kinetics: The steric hindrance from the 3-methyl group can significantly slow down the coupling reaction acs.orgresearchgate.net. Optimization strategies include using more potent coupling reagents like HATU, increasing the reaction temperature (e.g., using microwave-assisted SPPS), and extending the coupling time researchgate.net. Double coupling is a common and effective strategy to drive the reaction to completion.

Side Reactions: While the 3-methyl group is relatively inert, the phenolic hydroxyl group of tyrosine can be susceptible to side reactions such as O-acylation if not properly protected bibliomed.orgslideshare.net. The use of a tBu protecting group on the hydroxyl function effectively prevents this. Alkylation of the tyrosine ring is a potential side reaction during the final TFA cleavage, although the presence of scavengers like TIS helps to minimize this bibliomed.org. Racemization is a general concern in peptide synthesis, but for Cα-unsubstituted amino acids like tyrosine derivatives, it is generally low when using urethane-based protecting groups like Fmoc and appropriate coupling conditions.

Solution-Phase Peptide Synthesis Utilizing Fmoc Strategy

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments for subsequent ligation. The Fmoc strategy is also applicable in solution-phase synthesis ekb.eg.

In SolPS, the coupling and deprotection reactions are carried out in solution, and the product is isolated and purified after each step. The use of the Fmoc group allows for milder deprotection conditions (piperidine) compared to the harsher acidic conditions required for Boc-group removal, which is advantageous for sensitive peptides.

The coupling of this compound in solution would typically involve activating its carboxyl group with reagents like HATU or DIC/HOBt and reacting it with the free amine of another amino acid ester. The resulting dipeptide would then be purified before the Fmoc group is removed to allow for the next coupling. While feasible, the step-wise purification can be time-consuming, making SPPS a more efficient approach for longer peptides.

Engineering Peptides with Altered Properties

The primary motivation for incorporating this compound into a peptide sequence is to engineer its properties. The introduction of the methyl group on the aromatic ring of tyrosine can lead to significant changes in the peptide's conformation, receptor binding affinity, and biological activity merckmillipore.comparchem.comnih.govresearchgate.net.

The steric bulk of the 3-methyl group can restrict the rotational freedom of the tyrosine side chain, which in turn can favor a specific peptide backbone conformation. This pre-organization can lead to a more favorable binding entropy upon interaction with a receptor. For example, the incorporation of sterically hindered tyrosine analogs like 2',6'-dimethyl-L-tyrosine has been shown to significantly enhance the bioactivity, affinity, and selectivity of synthetic opioid peptides merckmillipore.comparchem.comnih.govresearchgate.net. Similarly, 3-methyl-L-tyrosine has been studied for its ability to modulate the steric effects in opioid peptide chains, leading to peptides with altered potency and receptor selectivity merckmillipore.comparchem.comnih.govresearchgate.net.

The methyl group can also influence the electronic properties of the phenolic ring, which may affect hydrogen bonding interactions with a receptor. Furthermore, the increased hydrophobicity of the residue can enhance interactions with hydrophobic pockets in a binding site. These subtle modifications allow for the fine-tuning of a peptide's pharmacological profile, making this compound a powerful tool in medicinal chemistry and drug design.

Incorporation into Non-Natural Peptides

This compound serves as a key building block for the creation of non-natural peptides. The standard Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS) is the most common method for producing synthetic peptides. researchgate.net In this process, the Fmoc protecting group on the amino acid allows for sequential addition to a growing peptide chain on a solid support. The availability of derivatives like this compound enables its direct insertion into peptide sequences, similar to natural proteinogenic amino acids. researchgate.netnih.gov

The incorporation of such non-natural amino acids is a fundamental strategy in medicinal chemistry and materials science. For instance, replacing a standard tyrosine or phenylalanine residue with 3-methyl-L-tyrosine can significantly alter the peptide's biological activity, receptor affinity, and selectivity. nih.gov Research on neuropeptide analogues has shown that introducing methylated tyrosine derivatives can lead to compounds with well-tolerated pharmacological profiles and bioactivity. researchgate.netnih.gov

Introduction of Steric Hindrance in Peptide Chains

A primary application of 3-methyl-L-tyrosine is to introduce steric hindrance or "steric encumbrance" into a peptide chain. researchgate.netnih.gov The methyl group, positioned on the aromatic ring of the tyrosine side chain, occupies a specific space that influences how the peptide folds and interacts with its binding partners. This modulation of steric effects is a well-documented strategy for enhancing the properties of bioactive peptides. researchgate.netnih.gov

The influence of such steric bulk has been studied extensively in opioid peptide analogues. nih.gov By replacing natural aromatic amino acids like tyrosine or phenylalanine with methylated versions, researchers can fine-tune the peptide's interaction with its target receptor. The steric hindrance provided by the methyl group can lead to increased bioactivity, affinity, and selectivity compared to the parent peptide. nih.gov For example, the non-natural amino acid (L)-2-methyl tyrosine (Mmt), which has a steric profile between that of standard tyrosine and the more hindered (L)-2,6-dimethyl tyrosine (Dmt), has been specifically studied for its ability to modulate steric effects in opioid peptide chains. researchgate.netnih.gov

| Modified Amino Acid | Effect on Peptide Properties | Reference Peptides |

| (L)-2-methyl tyrosine (Mmt) | Modulates steric effects; enhances bioactivity and receptor affinity. | Opioid Peptides, Nociceptin/orphanin (N/OFQ) analogues |

| (L)-2,6-dimethyl tyrosine (Dmt) | Significantly increases bioactivity, affinity, and selectivity. | Opioid Peptides, Nociceptin/orphanin (N/OFQ) analogues |

Design of Proteolytically Stable Peptides through N-Methylation

While this compound refers to methylation on the side chain, a related and powerful strategy for enhancing peptide stability is N-methylation of the peptide backbone. This modification involves adding a methyl group to the nitrogen atom of the amide bond. nih.gov This change significantly improves the peptide's resistance to proteolytic degradation by enzymes, a major hurdle in the development of peptide-based drugs. nih.govnih.gov

Backbone N-methylation offers several advantages beyond proteolytic stability, including improved bioavailability and receptor binding affinity. nih.gov Although side-chain methylation (as in 3-methyl-L-tyrosine) and backbone N-methylation are distinct modifications, they both fall under the broader goal of creating more robust and drug-like peptides. Incorporating residues like 3-methyl-L-tyrosine can also contribute to stability. For example, tyrosine-rich peptides can form dityrosine cross-links, which render the resulting structures mechanically stable and resistant to proteolysis. nih.gov The strategic use of various modified amino acids, including N-methylated derivatives and side-chain modified residues, is a cornerstone of modern peptide drug design. nih.gov

Generation of Peptides with Specific Conformational Constraints

The introduction of 3-methyl-L-tyrosine into a peptide sequence imposes significant conformational constraints. The conformation of a peptide is described by a series of torsional angles along the backbone (Φ, ψ, ω) and within the side chains (χ). mdpi.com The orientation of an amino acid's side chain is critical for molecular recognition processes, and this orientation is largely determined by the χ torsional angles. mdpi.com

Peptidomimetic Design Incorporating Modified Tyrosine Residues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.govnih.gov The incorporation of modified tyrosine residues like 3-methyl-L-tyrosine is a central strategy in peptidomimetic design. These modifications create non-natural peptide backbones or side chains that retain the essential structural features for biological activity while overcoming the limitations of natural peptides, particularly their susceptibility to enzymatic degradation. nih.gov

By replacing a standard tyrosine with this compound during synthesis, chemists can create a peptidomimetic with a modified side chain that influences steric interactions and conformational preferences. This approach allows for the development of more stable and bioactive molecules. nih.gov The overarching goal is to produce compounds that have three-dimensional structures similar to the native peptide but with different physicochemical properties like polarity and hydrogen bonding capability, ultimately leading to improved metabolic stability and therapeutic potential. nih.gov

Spectroscopic and Structural Investigations of N Fmoc 3 Methyl L Tyrosine and Its Peptide Conjugates

Methodologies for Structural Elucidation of Fmoc-Amino Acid Derivatives

A suite of advanced analytical techniques is employed to comprehensively characterize N-Fmoc-3-methyl-L-tyrosine and its peptide conjugates. These methods provide detailed information on atomic connectivity, three-dimensional structure, and molecular mass.

NMR spectroscopy is a powerful, non-destructive technique for determining the solution-state conformation of Fmoc-amino acid derivatives. auremn.org.brdntb.gov.ua By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can deduce the spatial arrangement of atoms. nih.govnih.gov

For a compound like this compound, ¹H and ¹³C NMR spectra provide a detailed fingerprint. The chemical shifts of the aromatic protons on both the fluorenyl and tyrosine rings are particularly informative about their electronic environment and potential intramolecular interactions, such as π-π stacking. Two-dimensional NMR experiments, including COSY and HSQC, are used to assign signals and establish connectivity within the molecule. core.ac.uk NOESY experiments can reveal through-space proximities between protons, offering crucial constraints for building a 3D model of the molecule's predominant conformation in solution. nih.gov

| Atom | Typical ¹³C Chemical Shift (ppm) in D₂O hmdb.ca | Typical ¹H Chemical Shift (ppm) chemicalbook.com |

|---|---|---|

| α-Carbon | 58.1 | ~3.9 (α-H) |

| β-Carbon | 38.9 | ~3.0 (β-H) |

| Aromatic C-H (ortho to OH) | 132.8 | ~7.1 |

| Aromatic C-H (meta to OH) | 118.0 | ~6.8 |

| Carboxyl Carbon | 175.0 | - |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique provides atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing arrangement within the crystal lattice. researchgate.net

For Fmoc-amino acid derivatives, X-ray diffraction studies have shown that the bulky Fmoc group plays a dominant role in the crystal packing, often leading to extensive π-π stacking interactions between the fluorenyl rings. researchgate.netmdpi.com Hydrogen bonding involving the carboxylic acid and carbamate (B1207046) groups is also a critical factor in stabilizing the crystal structure. mdpi.com The analysis of this compound via X-ray diffraction would elucidate the specific orientation of the 3-methyl-tyrosine side chain relative to the Fmoc group and neighboring molecules, providing insights into the steric and electronic effects of the methyl substituent on the crystal packing. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Key Interactions | π-π stacking (Fmoc groups), Hydrogen bonding |

| d-spacing (Å) | ~11.6, ~4.8, ~3.4-4.0 researchgate.net |

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides and their constituent amino acids, providing highly accurate molecular weight information and structural details through fragmentation analysis. luxembourg-bio.com The two most common soft ionization techniques used for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). creative-proteomics.com

When analyzing peptides containing this compound, MS can confirm the successful incorporation of the modified amino acid. elsevierpure.com Tandem MS (MS/MS) experiments involve the isolation and fragmentation of a specific peptide ion, which breaks at predictable locations, primarily along the peptide backbone, to produce b- and y-type fragment ions. nih.gov The mass difference between adjacent fragment ions corresponds to a specific amino acid residue, allowing for sequence confirmation. The presence of the Fmoc group (mass of 222 Da) results in a characteristic mass addition, which is readily detectable. thermofisher.com Its fragmentation pattern can also provide structural information. nih.gov

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

|---|---|---|

| Ionization State | Produces multiply charged ions [M+nH]ⁿ⁺ | Primarily produces singly charged ions [M+H]⁺ |

| Coupling | Easily coupled with liquid chromatography (LC-MS) | Typically an offline technique, though LC-MALDI exists |

| Sample Matrix | Solution-phase | Co-crystallized with a solid matrix |

| Salt Tolerance | Lower tolerance; salts can suppress signal | Higher tolerance to salts and buffers |

| Typical Use | Protein identification, quantitative proteomics nih.gov | Molecular weight determination of pure samples, imaging elsevierpure.com |

Conformational Analysis in Solution and Solid States

The conformation of this compound can differ significantly between the solution and solid states due to the influence of solvent interactions versus crystal packing forces.

In solution, as suggested by NMR studies on related molecules, the compound likely exists in a dynamic equilibrium of multiple conformations. auremn.org.br The flexibility of the single bonds allows for rotation, although certain orientations will be favored to minimize steric hindrance and maximize favorable intramolecular interactions, such as a folded conformation where the tyrosine ring interacts with the fluorenyl group.

In the solid state, the molecule is locked into a single conformation dictated by the crystal lattice. researchgate.net X-ray diffraction data for similar Fmoc-amino acids show that intermolecular forces, such as π-π stacking of the Fmoc groups and a network of hydrogen bonds, are the dominant organizing principles. researchgate.netmdpi.com This often results in a more extended conformation of the amino acid backbone compared to what might be observed in solution. The crystal structure of Fmoc-L-Tyrosine, for example, is primarily driven by the stacking of the planar Fmoc moieties, whereas its self-assembled fibrous structures in hydrogels are mainly directed by hydrogen bonding. mdpi.com

Analysis of Interactions within Supramolecular Assemblies

Fmoc-protected amino acids are renowned for their ability to self-assemble into well-ordered supramolecular structures, such as nanofibers, ribbons, and hydrogels. mdpi.com This assembly is driven by a combination of non-covalent interactions.

For this compound, the key interactions are:

π-π Stacking: The electron-rich fluorenyl groups have a strong tendency to stack on top of one another, which is a primary driving force for the formation of one-dimensional aggregates. mdpi.com

Hydrogen Bonding: The carbamate linker (-NH-COO-) and the carboxylic acid group provide sites for directional hydrogen bonding, which helps to organize the molecules into extended networks, such as β-sheet-like structures. nih.gov

Hydrophobic Interactions: The aromatic tyrosine side chain and the fluorenyl group contribute to the hydrophobic character of the molecule, promoting aggregation in aqueous environments. nih.gov

The addition of the methyl group at the 3-position of the tyrosine ring can subtly modulate these interactions by altering the electronic properties and steric profile of the aromatic ring, potentially influencing the morphology and stability of the resulting supramolecular assemblies.

Advanced Spectroscopic Probes Derived from Modified Tyrosines

Tyrosine itself is intrinsically fluorescent, although its quantum yield is modest. nih.gov Chemical modification of the tyrosine ring is a powerful strategy to create advanced spectroscopic probes with enhanced photophysical properties, such as increased brightness, larger Stokes shifts, and sensitivity to the local environment. researchgate.net

Modifying tyrosine with additional conjugated groups can extend the π-system, shifting the absorption and emission wavelengths to longer, more biologically compatible regions. nih.govacs.org The introduction of a simple methyl group, as in 3-methyl-L-tyrosine, can influence the electronic environment of the phenol (B47542) group. This modification can alter the pKa of the hydroxyl group and affect its fluorescence emission, particularly in response to changes in pH or solvent polarity. nih.gov Peptides incorporating such modified tyrosines can be used as fluorescent probes to study protein structure, enzyme activity, and cellular processes. researchgate.netnih.gov For instance, some tyrosine-derived fluorescent amino acids exhibit distinct red, green, and blue (RGB) emission spectra simply by controlling the solution pH. nih.gov

| Compound | Excitation Max (nm) | Emission Max (nm) | Key Feature |

|---|---|---|---|

| L-Tyrosine | ~278 nih.gov | ~305 nih.gov | Intrinsic fluorescence. |

| Tyrosine-Ag Nanoclusters | ~314 mdpi.com | ~410 (blue emission) mdpi.com | Enhanced fluorescence through nanocluster formation. |

| Stilbene-derived Tyrosine Analog | Varies | 400-800 nih.gov | Broadly tunable emission and pH/redox sensitivity. nih.gov |

Biochemical and Biophysical Research Applications Excluding Clinical Trials

Use in Protein Engineering and Unnatural Amino Acid Incorporation

The ability to incorporate unnatural amino acids (UAAs) like 3-methyl-L-tyrosine into proteins at specific sites offers a powerful strategy to introduce novel chemical functionalities, probe protein structure and function, and create proteins with enhanced properties. N-Fmoc-3-methyl-L-tyrosine is the protected precursor often used to synthesize peptides containing this UAA, while the deprotected form is utilized in cell-based incorporation systems.

Site-Specific Mutagenesis and Genetic Code Expansion

This method allows for the systematic probing of a protein's active site or interaction interfaces. Replacing a natural tyrosine with 3-methyl-L-tyrosine can elucidate the role of the hydroxyl group versus the steric space of the aromatic ring in protein function. For instance, substituting a key tyrosine involved in a hydrogen-bonding network with its 3-methyl counterpart would disrupt that specific bond while maintaining the aromatic character, allowing for a precise dissection of molecular interactions. nih.gov

Development of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

A key requirement for the site-specific incorporation of an unnatural amino acid is an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This pair must function independently of the host cell's endogenous synthetases and tRNAs. nih.gov The orthogonal tRNA is engineered to recognize the nonsense codon (e.g., TAG), and the orthogonal aminoacyl-tRNA synthetase (aaRS) is evolved to exclusively charge this tRNA with the desired unnatural amino acid, in this case, 3-methyl-L-tyrosine. nih.govnih.gov

The development process for such a pair typically starts with a known orthogonal pair, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii for use in E. coli. nih.gov The active site of the synthetase is then mutated to create a library of variants. This library is subjected to rounds of positive and negative selection to isolate a mutant synthetase that preferentially recognizes 3-methyl-L-tyrosine over any of the 20 canonical amino acids. nih.govresearchgate.net This ensures the high fidelity of UAA incorporation. nih.gov While specific synthetases have been extensively developed for O-methyl-L-tyrosine and other tyrosine analogs, the same principles are applied to create synthetases for 3-methyl-L-tyrosine. acs.orgnih.gov

| Research Area | Technique | Key Components | Outcome |

| Protein Engineering | Genetic Code Expansion | Site-directed mutagenesis (TAG codon) | Insertion of 3-methyl-L-tyrosine at a specific protein site. |

| Protein Engineering | Orthogonal Pair Development | Mutant aminoacyl-tRNA synthetase (aaRS) | A highly specific enzyme that charges the UAA to its cognate tRNA. |

| Protein Engineering | Orthogonal Pair Development | Orthogonal suppressor tRNA | A tRNA that recognizes the TAG codon and is not charged by host synthetases. |

Probing Protein Interactions and Enzyme Activity

Research has shown that 3-methyl-L-tyrosine can act as an alternative substrate for certain enzymes. For example, it is recognized by the protein tyrosine kinase Csk. medchemexpress.commedchemexpress.com However, its relative catalytic efficiency (kcat/Km) is only 38% of that for the natural substrate, L-tyrosine. medchemexpress.com This significant reduction in efficiency indicates that the methyl modification at the third position of the aromatic ring impacts the molecular recognition and processing within the enzyme's active site. medchemexpress.com Such studies are crucial for understanding the substrate selectivity of kinases and for designing specific inhibitors. medchemexpress.com

Studies on Receptor Interactions and Signaling Pathways (non-neurotransmitter related)

The replacement of native tyrosine residues with 3-methyl-L-tyrosine in receptors and signaling proteins is a valuable tool for dissecting ligand binding and signal transduction. Tyrosine residues are frequently found in the binding pockets of receptors, where they can form critical hydrogen bonds or cation-π interactions with ligands. nih.gov

By using unnatural amino acid mutagenesis to substitute a tyrosine with 3-methyl-L-tyrosine, researchers can test the importance of the hydroxyl group at that position. Studies on the 5-hydroxytryptamine3 (5-HT3) receptor, for example, have used various tyrosine analogs to demonstrate that both the aromatic ring and the hydroxyl group are essential for proper receptor function. nih.gov Relocating the hydroxyl group (as in m-tyrosine) or replacing it (as in 4-methyl-phenylalanine) leads to significant increases in the EC50 value, indicating a disruption in either ligand binding or receptor gating. nih.gov Similar principles are applied to study other receptor systems, where the introduction of 3-methyl-L-tyrosine can help map the precise interactions that govern receptor activation and signaling. The incorporation of the related 2-methyl-L-tyrosine into neuropeptide analogues has been shown to modulate their pharmacological profile and bioactivity, demonstrating the impact of such modifications on receptor interactions. mdpi.com

Applications in Biomaterials and Hydrogelator Design

N-Fmoc-protected amino acids, particularly those with aromatic side chains like tyrosine, are well-known for their ability to self-assemble into fibrous networks that can entrap water to form supramolecular hydrogels. beilstein-journals.orgrsc.org These biomaterials are of great interest for applications in tissue engineering and drug delivery due to their biocompatibility and tunable mechanical properties. researchgate.net

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding between the amino acid backbones and π–π stacking of the aromatic Fmoc groups and the amino acid side chains. nih.gov While extensive research has focused on Fmoc-tyrosine, the introduction of a methyl group on the tyrosine ring, as in this compound, is expected to modulate the properties of the resulting hydrogel. The methyl group would increase the hydrophobicity of the side chain, potentially strengthening the self-assembly process and altering the fibrillar morphology and, consequently, the mechanical stiffness (G') of the hydrogel. unibo.it The precise control over these properties is critical for designing biomaterials that mimic the extracellular matrix for specific cell types. nih.gov

| Hydrogel Component | Driving Interactions for Self-Assembly | Potential Effect of 3-Methyl Group |

| This compound | Hydrogen Bonding, π–π Stacking (Fmoc & Tyr), Hydrophobic Interactions | Enhanced hydrophobic interactions, altered fibril packing, modified hydrogel stiffness. |

Investigation of Peptide-Based Self-Assembly Phenomena

The self-assembly of short peptides and modified amino acids into well-defined nanostructures is a cornerstone of bottom-up materials science. nih.gov this compound, as a building block, can be incorporated into short peptide sequences to control and direct their assembly into specific morphologies such as fibers, ribbons, or spheres. chemrxiv.org

The structure of the final assembled material is highly dependent on the amino acid sequence and the nature of the side chains. acs.org The Fmoc group typically initiates the assembly through strong π–π stacking, while the peptide portion dictates the hydrogen-bonding network, often leading to the formation of β-sheet-like structures. researchgate.net The introduction of a 3-methyl-L-tyrosine residue into a peptide sequence would influence the packing of these β-sheets. The steric bulk of the methyl group could introduce twists or defects in the fibrillar structure or alter the spacing between peptide chains, providing a mechanism to tune the morphology and properties of the resulting nanomaterials. acs.org This level of control is essential for creating functional materials for catalysis, sensing, and electronics. beilstein-journals.org

Computational and Theoretical Studies

Molecular Modeling of N-Fmoc-3-methyl-L-tyrosine and its Derivatives

Molecular modeling serves as a powerful tool to investigate the three-dimensional structure and dynamic behavior of this compound and its derivatives at an atomic level. These studies are essential for predicting how the introduction of a methyl group on the tyrosine side chain affects its conformational preferences and interactions within a peptide sequence.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of this compound. These calculations provide a fundamental understanding of the molecule's intrinsic properties, such as its preferred conformations (rotamers) and the energy barriers between them.

DFT studies on analogous molecules, such as tyrosine dipeptide analogues, have shown that the conformational landscape is determined by a delicate interplay of steric and electronic effects. For 3-methyl-L-tyrosine, the methyl group introduces steric hindrance that can influence the preferred orientation of the side chain (the χ1 and χ2 dihedral angles). Quantum chemical calculations can quantify these energetic preferences. For instance, the relative energies of different rotameric states can be calculated to predict the most stable conformations.

Table 1: Representative DFT Calculated Relative Energies for Side-Chain Rotamers of a Modified Tyrosine Residue (Note: This table is illustrative and based on typical results for modified amino acids; specific data for this compound is not publicly available.)

| Rotamer (χ1, χ2) | Relative Energy (kcal/mol) | Population (%) |

| gauche(-) (-60°, 90°) | 0.00 | 65 |

| trans (180°, 90°) | 0.85 | 25 |

| gauche(+) (60°, 90°) | 1.50 | 10 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For peptides containing 3-methyl-L-tyrosine, MD simulations can provide insights into their dynamic behavior in different environments, such as in aqueous solution.

While specific MD studies on peptides with this compound are not widely published, the methodology has been extensively applied to other modified peptides. Such simulations can reveal how the methylated tyrosine residue affects the peptide's folding, flexibility, and interactions with surrounding solvent molecules. For example, simulations could show whether the methyl group leads to a more rigid peptide backbone or influences the formation of secondary structures like α-helices or β-sheets. The introduction of steric bulk with the methyl group might be hypothesized to modulate the disposition of the peptide within a receptor-binding pocket, a hypothesis that could be explored through MD simulations.

Conformational Landscape Analysis

The conformational landscape of a molecule describes the full range of its possible three-dimensional structures and their relative energies. For this compound, this analysis involves mapping the potential energy surface as a function of its key dihedral angles.

Studies on similar dipeptide analogues using DFT have revealed that the potential energy surface can be significantly modified by side-chain substitutions. For 3-methyl-L-tyrosine, the presence of the methyl group is expected to alter the energy landscape compared to natural tyrosine. This can lead to a shift in the populations of different conformational states, favoring those that minimize steric clashes involving the methyl group. The analysis of this landscape is crucial for understanding the intrinsic conformational biases that this modified amino acid will impose on a peptide chain.

In silico Prediction of Peptide Properties

Structural Prediction and Interaction Mapping

The introduction of a methyl group to the tyrosine side chain can alter its interaction profile. The methyl group adds hydrophobicity to the local environment of the residue, which can influence how the peptide interacts with other molecules, such as protein receptors or lipid membranes.

Computational tools can be used to predict these changes. For instance, molecular docking simulations could be employed to see how a peptide containing 3-methyl-L-tyrosine binds to a target protein. The results might show that the methyl group either enhances binding by fitting into a hydrophobic pocket or hinders binding due to steric hindrance. Interaction mapping can also reveal changes in intramolecular and intermolecular hydrogen bonding patterns.

Influence on Peptide Conformation and Stability

Table 2: Illustrative Comparison of Peptide Properties from In Silico Predictions (Note: This table is a representative example of the types of data generated from such studies and is not based on published data for a specific this compound containing peptide.)

| Peptide | Dominant Secondary Structure | Predicted Thermal Stability (ΔG_folding kcal/mol) |

| Native Peptide (with L-Tyrosine) | Random Coil / β-turn | -3.5 |

| Modified Peptide (with 3-methyl-L-tyrosine) | Stable β-turn | -5.2 |

Such predictive studies are invaluable for guiding the synthetic efforts in peptide chemistry, allowing for the design of novel peptides with tailored properties.

Future Directions in Research

Development of Novel Synthetic Strategies for N-Fmoc-3-methyl-L-tyrosine

The synthesis of specifically modified amino acids like 3-methyl-L-tyrosine, and subsequently its N-Fmoc protected form, is crucial for its broader application. While methods exist, the development of more efficient, stereoselective, and scalable synthetic routes remains a significant area of research.

Table 1: Comparison of Synthetic Approaches for Methylated Tyrosine Derivatives

| Synthetic Strategy | Key Features | Advantages | Challenges & Future Work |

|---|---|---|---|

| Classical Alkylation | Use of alkylating agents on protected tyrosine. | Well-established chemistry. | Potential for racemization and lack of regioselectivity. |

| Pd-Catalyzed C-H Activation | Regioselective methylation using a directing group. nih.govresearchgate.netresearchgate.netmdpi.com | High regioselectivity, stereoconservative. mdpi.com | Multi-step process, optimization of catalyst and directing group needed. mdpi.com |

Expansion of Applications in Chemical Biology and Protein Science

The incorporation of this compound into peptides and proteins offers a subtle yet powerful tool for modulating structure and function. The methyl group can introduce steric hindrance, alter electronic properties, and influence hydrophobic interactions, thereby affecting biological activity.

Future research will likely focus on using this analog to probe and engineer protein-protein interactions. By replacing a native tyrosine residue with 3-methyl-L-tyrosine, researchers can investigate the role of the phenolic hydroxyl group and its immediate steric environment in molecular recognition. This is particularly relevant in studying signaling pathways where tyrosine phosphorylation is a key event. The methyl group adjacent to the hydroxyl could modulate the accessibility of the hydroxyl group to kinases and phosphatases.

Furthermore, this compound is a valuable component in the development of bioactive peptides and peptidomimetics for therapeutic applications. chemimpex.com Its unique structure can enhance the stability and solubility of peptide drugs. chemimpex.com For instance, the related (L)-2-methyl tyrosine has been incorporated into Nociceptin/orphanin FQ (N/OFQ) neuropeptide analogues to modulate their bioactivity. nih.govresearchgate.netmdpi.com Similar applications for 3-methyl-L-tyrosine in designing novel therapeutics with improved pharmacological profiles are an active area of investigation.

Advanced Computational Approaches for Predictive Design

The efficiency of peptide synthesis and the prediction of the final peptide's properties can be significantly enhanced by computational methods. Future research will increasingly leverage machine learning and molecular modeling to guide the use of modified amino acids like this compound.

Moreover, computational tools can predict how the incorporation of 3-methyl-L-tyrosine will affect the structure and dynamics of a peptide or protein. Molecular dynamics simulations can be used to model the conformational preferences of peptides containing this modified residue, providing insights into how it might alter the peptide's ability to bind to its target. This predictive capability is crucial for the rational design of peptides with specific functions and for understanding the structural consequences of post-translational modifications. nih.govresearchgate.net

Table 2: Computational Tools in Peptide Science

| Computational Approach | Application | Relevance to this compound |

|---|---|---|

| Deep Learning / Machine Learning | Prediction of peptide synthesis success and optimization of reaction conditions. nih.govnih.govresearchgate.net | Optimizing the incorporation of this compound into peptide chains and predicting potential synthetic challenges. |

| Molecular Dynamics Simulations | Modeling peptide and protein structure, conformation, and dynamics. | Predicting the structural impact of replacing a standard tyrosine with 3-methyl-L-tyrosine on the final peptide scaffold. |

Integration into Complex Peptide and Peptidomimetic Scaffolds

The development of novel therapeutic agents often involves moving beyond linear peptides to more complex and constrained architectures such as cyclic peptides and peptidomimetics. These scaffolds can offer improved stability, bioavailability, and target specificity. This compound is a valuable building block for the construction of these sophisticated molecules.

Future directions will involve the incorporation of 3-methyl-L-tyrosine into peptidomimetic scaffolds designed to mimic specific secondary structures like β-turns or α-helices. nih.gov The steric and hydrophobic contributions of the 3-methyl group can be strategically used to enforce a desired conformation, leading to more potent and selective biological activity. Solid-phase synthesis strategies are continually being developed for a variety of heterocyclic scaffolds that serve as peptidomimetics, and this compound can be readily integrated into these synthetic schemes. nih.gov

Furthermore, the synthesis of macrocyclic peptides containing 3-methyl-L-tyrosine is a promising area. Cyclization can significantly enhance the metabolic stability of peptides. The unique properties of 3-methyl-L-tyrosine can be used to influence the cyclization efficiency and the final conformation of the macrocycle. Research in this area will contribute to the development of a new generation of peptide-based drugs with enhanced therapeutic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Fmoc-3-methyl-L-tyrosine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) group to 3-methyl-L-tyrosine using Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl ester) in anhydrous dimethylformamide (DMF) under basic conditions (e.g., sodium bicarbonate). Purification is achieved via reversed-phase HPLC or flash chromatography using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to remove unreacted reagents and byproducts . Purity (>97%) is confirmed by analytical HPLC and mass spectrometry.

Q. How does the 3-methyl substituent influence the solubility and coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The 3-methyl group increases steric hindrance, which may reduce coupling efficiency compared to unmodified tyrosine. To mitigate this, use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF. Pre-activation of the amino acid for 5–10 minutes before resin addition improves incorporation rates .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- HPLC : Monitor purity using a C18 column with UV detection at 265 nm (Fmoc absorption) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at 417.45 g/mol) .

- NMR : 1H and 13C NMR in DMSO-d6 or CDCl3 to verify Fmoc group presence (δ 7.3–7.8 ppm for aromatic protons) and methyl substitution at the tyrosine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under basic conditions?

- Methodological Answer : The Fmoc group is base-labile, and conflicting stability reports may arise from variations in solvent systems or temperature. For example, in piperidine/DMF deprotection steps, limit exposure to ≤20% piperidine and ≤30 minutes at 25°C to prevent premature Fmoc cleavage. Stability can be quantified via HPLC monitoring of Fmoc-deprotection byproducts (e.g., dibenzofulvene) .

Q. What strategies are effective in minimizing side reactions (e.g., oxidation or racemization) during SPPS using this compound?

- Methodological Answer :

- Oxidation Prevention : Use argon-sparged solvents and additives like 0.1 M ascorbic acid to stabilize the phenolic hydroxyl group .

- Racemization Control : Employ low-temperature coupling (4°C) with oxyma pure/DIC (N,N'-diisopropylcarbodiimide) instead of HOBt (hydroxybenzotriazole), which reduces base-induced racemization .

Q. How does the 3-methyl modification impact tyrosine’s role in enzyme-substrate interactions or protein folding studies?

- Methodological Answer : The 3-methyl group alters steric and electronic properties, potentially disrupting hydrogen bonding or π-π stacking in enzyme active sites. To assess this, incorporate this compound into model peptides (e.g., kinase substrates) and compare enzymatic kinetics (Km, Vmax) with wild-type tyrosine using fluorescence polarization or surface plasmon resonance (SPR) .

Q. What advanced spectroscopic methods can differentiate this compound from isomers like 2-methyl or 4-methyl derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Correlate methyl group proximity to aromatic protons to assign substitution position .

- IR Spectroscopy : Compare O-H stretching frequencies (3200–3600 cm⁻¹) to detect hydrogen-bonding differences caused by methyl placement .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to validate the role of 3-methyl-tyrosine in peptide self-assembly or amyloidogenesis?

- Methodological Answer :

- Circular Dichroism (CD) : Compare β-sheet formation in peptides with 3-methyl-tyrosine vs. wild-type.

- Thioflavin T Assay : Quantify amyloid fibril formation kinetics under physiological buffer conditions (pH 7.4, 37°C) .

Q. What controls are essential when analyzing nitration or phosphorylation of 3-methyl-tyrosine in oxidative stress studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.